molecular formula C6H3N5 B8555252 3-Azido-2-cyanopyridine

3-Azido-2-cyanopyridine

Cat. No.: B8555252
M. Wt: 145.12 g/mol
InChI Key: AQRVSMKNOAACER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-2-cyanopyridine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This multifunctional compound features two highly reactive and complementary functional groups—an azide and a nitrile—that allow for diverse chemical transformations. The azide group is a key handle for Click Chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular synthesis of complex molecules and bioconjugates. Simultaneously, the nitrile group on the pyridine ring can be further functionalized into various moieties, including amides, carboxylic acids, and heterocyclic systems like pyrimidines, which are common scaffolds in many active pharmaceutical ingredients . The structural motif of cyanopyridine is recognized as a privileged scaffold in drug discovery. Research indicates that cyanopyridine derivatives can exhibit significant biological activity, including potent antiproliferative effects against cancer cell lines by inhibiting key kinase targets such as VEGFR-2 and HER-2 . The presence of both electron-withdrawing groups on the pyridine ring makes this compound a valuable intermediate for the synthesis of fused heterocyclic systems, which are core structures in numerous therapeutic agents. This compound is offered with guaranteed quality and consistency. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheet and handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3N5

Molecular Weight

145.12 g/mol

IUPAC Name

3-azidopyridine-2-carbonitrile

InChI

InChI=1S/C6H3N5/c7-4-6-5(10-11-8)2-1-3-9-6/h1-3H

InChI Key

AQRVSMKNOAACER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)N=[N+]=[N-]

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Azido 2 Cyanopyridine

Cycloaddition Reactions Involving the Azido (B1232118) Group

The azido group is a classic 1,3-dipole, predisposing 3-azido-2-cyanopyridine to participate in [3+2] cycloaddition reactions. However, its reactivity is bifurcated between intramolecular and intermolecular pathways. The adjacent cyano group acts as a built-in dipolarophile, leading to a facile ring-closure reaction that forms a stable fused heterocyclic system. This intramolecular process must be considered in tandem with any potential intermolecular reactions with external reagents.

[3+2] Dipolar Cycloadditions with Alkynes and Related Dipolarophiles

While the azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a powerful method for forming 1,2,3-triazoles, the reaction with this compound is complicated by its tautomeric equilibrium. The compound exists predominantly as its fused tetrazole isomer, tetrazolo[1,5-a]pyridin-8-carbonitrile . In this stable form, the azido group is masked, rendering it unreactive toward external dipolarophiles like alkynes under standard conditions. beilstein-archives.org

However, the equilibrium implies that a small concentration of the open-chain This compound tautomer exists in solution. This azido form is the reactive species in intermolecular cycloadditions. Specific conditions, particularly the use of metal catalysts, can favor the reaction of this minor tautomer, effectively shifting the equilibrium and allowing the formation of triazole products. researchgate.net

For intermolecular [3+2] cycloadditions with unsymmetrical alkynes, the reaction can theoretically yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. In catalyst-free (thermal) Huisgen cycloadditions, mixtures of both isomers are common. organic-chemistry.orgwikipedia.org However, when the reaction is catalyzed, particularly by copper(I), high regioselectivity is achieved. The well-established mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This selectivity is a hallmark of the CuAAC reaction and is anticipated for cycloadditions involving the azido tautomer of this compound.

Stereoselectivity, concerning the spatial orientation of substituents, is primarily relevant when new chiral centers are formed during the reaction, which depends on the specific structure of the alkyne dipolarophile.

Metal catalysis is crucial for promoting the intermolecular cycloaddition of this compound with alkynes, as it allows the reaction to proceed under conditions where the reactive azido tautomer is accessible.

Copper(I) Catalysis: The CuAAC reaction is the most prominent and efficient method for this transformation. sigmaaldrich.com Studies on analogous heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines, have shown that the fused tetrazole can react with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles in excellent yields. beilstein-archives.orgresearchgate.net The catalytic cycle is believed to involve the coordination of copper(I) to the alkyne, forming a copper acetylide intermediate. This species then reacts with the azido tautomer, which is present in low concentration, to proceed through a stepwise mechanism that leads selectively to the 1,4-triazole product. The formation of the triazole product consumes the azido tautomer, thereby pulling the equilibrium from the more stable tetrazole form. researchgate.net

Platinum and Nickel Catalysis: While copper is the most common catalyst for azide-alkyne cycloadditions, other transition metals have been explored. Platinum complexes have been shown to promote the cycloaddition of metal-coordinated azides with cyanopyridines. organic-chemistry.org Nickel-catalyzed cycloadditions are also known in heterocyclic synthesis, though their application specifically for promoting the reaction of tetrazolo-azido equilibria systems like this compound with alkynes is less documented. The principle, however, would remain the same: the metal center would need to activate one of the reactants to facilitate the reaction of the minor azido isomer.

In the absence of a catalyst, the intermolecular [3+2] cycloaddition between this compound and alkynes is generally inefficient. This is due to two main factors:

Equilibrium Position: The azide-tetrazole equilibrium lies heavily in favor of the stable, fused tetrazole form, tetrazolo[1,5-a]pyridin-8-carbonitrile. This means the concentration of the reactive open-chain azide (B81097) is very low.

Activation Barrier: The uncatalyzed Huisgen 1,3-dipolar cycloaddition typically requires high temperatures (thermal activation) to overcome the reaction's activation energy. organic-chemistry.orgwikipedia.org

These conditions are often insufficient to drive the reaction forward, as the stable tetrazole does not participate directly in the intermolecular cycloaddition. The tetrazole effectively acts as a "mask" or a protecting group for the azide, preventing it from reacting under catalyst-free conditions. beilstein-archives.org

[3+2] Cycloadditions with Nitriles for Tetrazole Synthesis

The most significant cycloaddition reaction involving this compound is the one it undergoes with itself—an intramolecular [3+2] cycloaddition . The azido group acts as the 1,3-dipole, and the vicinal nitrile group serves as the dipolarophile. This spontaneous and reversible ring-closing reaction results in the formation of the bicyclic fused heterocycle, tetrazolo[1,5-a]pyridin-8-carbonitrile . organic-chemistry.org

This type of valence tautomerism is a well-documented phenomenon in ortho-azido substituted N-heterocycles. beilstein-archives.org The stability of the resulting fused tetrazole ring often makes it the predominant or exclusively observed isomer in both solid and solution states. organic-chemistry.org

Table 1: Azide-Tetrazole Valence Tautomerism

Tautomer Form Structure Name Type of Cycloaddition Key Characteristics
Open-Chain This compound Intermolecular (Potential) Reactive 1,3-dipole; less stable; participates in metal-catalyzed reactions.
Fused-Ring Tetrazolo[1,5-a]pyridin-8-carbonitrile Intramolecular (Dominant) Thermodynamically more stable; masks azide reactivity; predominant form.

The mechanism of the intramolecular azide-nitrile cycloaddition is a concerted, pericyclic process characteristic of 1,3-dipolar cycloadditions. The reaction involves the π-electron systems of the azide and nitrile groups. The terminal nitrogen atom of the azide group initiates a nucleophilic attack on the carbon atom of the nitrile, while the nitrogen atom of the nitrile attacks the internal nitrogen of the azide. This occurs through a cyclic transition state, leading directly to the formation of the five-membered tetrazole ring without any isolable intermediates.

The reversibility of this reaction is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the pyridine (B92270) ring. For this compound, the electronic configuration and aromaticity of the resulting fused system strongly favor the tetrazole product, making it the thermodynamically preferred isomer.

Influence of Metal Coordination on Nitrile Reactivity

The reactivity of the nitrile group in this compound can be significantly influenced by the coordination of a metal ion. Typically, coordination occurs through the lone pair of electrons on the pyridine nitrogen atom. This interaction has a profound electronic effect on the entire pyridine ring system.

When a metal ion, acting as a Lewis acid, coordinates to the pyridine nitrogen, it withdraws electron density from the aromatic ring. cdnsciencepub.com This inductive effect is transmitted to the substituents, making the carbon atom of the cyano group at the 2-position more electrophilic. ucalgary.ca The increased electrophilicity of the nitrile carbon enhances its susceptibility to attack by nucleophiles. openstax.org

For example, the coordination of a Mn(II) ion to 2-cyanopyridine (B140075) has been shown to activate the C≡N triple bond, facilitating a nucleophilic attack by methanol. researchgate.net This activation is attributed to the metal center polarizing the nitrile group, making it more amenable to addition reactions. researchgate.net While specific studies on this compound complexes are not detailed, the principle of activation via metal coordination to the pyridine nitrogen is a well-established concept that would apply. cdnsciencepub.comresearchgate.net This coordination makes the nitrile more reactive towards hydrolysis, alcoholysis, and addition of other nucleophiles.

Table 1: Effect of Metal Coordination on Nitrile Reactivity
Metal Ion (Example)Coordination SiteEffect on Nitrile GroupResulting Reactivity
Mn(II), Zn(II), Cu(II), etc. cdnsciencepub.comresearchgate.netPyridine NitrogenIncreases electrophilicity of nitrile carbonEnhanced susceptibility to nucleophilic attack (e.g., alcoholysis, hydrolysis) researchgate.net

Cycloadditions with Heterocumulenes (e.g., Isothiocyanates, Carbon Disulfide)

The azide functional group in this compound is a classic 1,3-dipole, making it an excellent candidate for [3+2] cycloaddition reactions with various dipolarophiles, including heterocumulenes like isothiocyanates and carbon disulfide.

The reaction of organic azides with isothiocyanates typically occurs across the C=S double bond to yield 5-imino-Δ²-1,2,3,4-thiatriazolines. digitellinc.comacs.org In the case of this compound, the reaction with an aryl or alkyl isothiocyanate is expected to form a substituted 1-(2-cyanopyridin-3-yl)-4-alkyl/aryl-1,4-dihydro-5H-1,2,3,4-thiatriazol-5-imine. The electron-withdrawing nature of the acyl group in acyl isothiocyanates can enhance the reactivity of the isothiocyanate group. arkat-usa.org

Similarly, the reaction with carbon disulfide (CS₂) is a known transformation for organic azides. This cycloaddition leads to the formation of a 1,2,3,4-thiatriazole-5-thiolate anion. ias.ac.in Subsequent protonation or alkylation can yield the corresponding thione or thioether. This reaction provides a direct route to a five-membered heterocyclic ring fused with a sulfur atom.

Table 2: Expected Cycloaddition Reactions with Heterocumulenes
ReactantHeterocumuleneExpected Product Class
This compoundIsothiocyanates (R-N=C=S)1,2,3,4-Thiatriazoline derivative acs.org
This compoundCarbon Disulfide (S=C=S)1,2,3,4-Thiatriazole-5-thiolate ias.ac.in

Intramolecular Cycloaddition Processes

Azidopyridines substituted with an ortho-nitrile group, such as this compound, are known to exist in a dynamic equilibrium with a fused tetrazole isomer. nih.gov This process is a reversible intramolecular [3+2] cycloaddition, where the azide group reacts with the adjacent nitrile group. This type of valence tautomerism is a well-documented phenomenon in heterocyclic chemistry. nih.govnih.gov

In this specific case, this compound exists in equilibrium with its cyclized form, 8-cyanotetrazolo[1,5-a]pyridine. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyridine ring. nih.gov For many azidopyridines, the fused tetrazole form is the thermodynamically more stable isomer. nih.gov This intramolecular cyclization represents a key reactive pathway that defines the inherent chemical nature of the molecule, often making the fused tetrazole the predominant species in solution and in the solid state. nih.gov Even if the tetrazole form predominates, it can still react as if it were the azide, with the equilibrium shifting to replenish the azide form as it is consumed in a subsequent reaction. nih.gov

Transformations Involving the Nitrile Group

The cyano group of this compound is a versatile functional group that participates in a variety of chemical transformations.

Nucleophilic Addition Reactions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by a range of nucleophiles. openstax.org This reactivity is analogous to that of a carbonyl group. libretexts.org Strong, anionic nucleophiles can add directly to the C≡N triple bond. ucalgary.ca

Common nucleophilic addition reactions include:

Organometallic Reagents : Grignard reagents (RMgX) or organolithium compounds (RLi) add to the nitrile to form an intermediate imine salt. Upon acidic workup, this intermediate is hydrolyzed to a ketone. libretexts.org

Hydride Reagents : Strong hydride donors like lithium aluminum hydride (LiAlH₄) add to the nitrile, leading to its reduction to a primary amine (see section 3.2.3). chemistrysteps.com

Hydroxide (B78521) Ion : In basic hydrolysis, the hydroxide ion acts as the nucleophile, initiating the conversion of the nitrile to an amide and subsequently a carboxylate. chemistrysteps.com

The presence of the electron-withdrawing pyridine ring, especially when protonated or coordinated to a metal, enhances the electrophilic character of the nitrile carbon, facilitating these nucleophilic attacks. ucalgary.ca

Cyclization Reactions to Form Fused Heterocycles

The nitrile group is a valuable synthon for the construction of fused heterocyclic rings. By reacting with appropriate bifunctional reagents, the nitrogen and carbon atoms of the cyano group can be incorporated into a new ring system.

Hydrolysis and Reduction of the Nitrile Group

The nitrile group can be readily converted into other important functional groups through hydrolysis and reduction.

Hydrolysis : The hydrolysis of nitriles can be performed under either acidic or basic conditions. chemistrysteps.comchemicalbook.com The reaction proceeds in two stages, first yielding an amide intermediate (2-carboxamido-3-azidopyridine), which can sometimes be isolated. chemistrysteps.com Upon further heating, the amide is hydrolyzed to a carboxylic acid (3-azidopicolinic acid). openstax.orggoogle.com

Acidic Hydrolysis : Heating with an aqueous acid like HCl or H₂SO₄ yields the carboxylic acid and the ammonium (B1175870) salt. google.com

Basic Hydrolysis : Heating with an aqueous base like NaOH produces the salt of the carboxylic acid (e.g., sodium 3-azidopicolinate) and ammonia (B1221849). chemicalbook.comgoogle.com The free carboxylic acid can be obtained by subsequent acidification.

Reduction : Nitriles can be reduced to primary amines. chemistrysteps.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.com This reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org Treatment of this compound with LiAlH₄ would be expected to yield 3-azido-2-(aminomethyl)pyridine. However, it is important to note that LiAlH₄ can also reduce the azide group, potentially leading to a diamine product depending on the reaction conditions. An alternative method for reducing cyanopyridines is electrochemical reduction. google.com

Table 3: Summary of Nitrile Group Transformations
Reaction TypeReagentsIntermediate ProductFinal Product
Acid HydrolysisH₃O⁺, Δ2-Carboxamido-3-azidopyridine3-Azidopicolinic acid google.com
Base HydrolysisOH⁻, Δ; then H₃O⁺2-Carboxamido-3-azidopyridine3-Azidopicolinic acid google.com
Reduction1. LiAlH₄ 2. H₂O-3-Azido-2-(aminomethyl)pyridine chemistrysteps.com
Organometallic Addition1. R-MgX 2. H₃O⁺ImineKetone (3-azido-2-acylpyridine) libretexts.org

Interplay Between Azido and Cyano Functionalities

Chemo- and Regioselective Transformations

No specific studies detailing the chemo- and regioselective transformations of this compound have been identified. While the presence of both an azido and a cyano group suggests a rich potential for selective reactions, experimental data on how these groups influence reactivity in this particular molecule is absent from the available literature.

Cascade and Domino Reactions Initiated by Azido/Cyano Reactivity

Information regarding cascade or domino reactions initiated by the azido and cyano functionalities of this compound is not documented in the searched scientific databases. Such reactions, which involve a sequence of intramolecular transformations, would be of significant interest in synthetic chemistry, but no examples involving this specific compound have been reported.

Radical Reactions and C-C Cleavage Pathways

Radical Migration Processes

There is no available research on radical migration processes involving this compound. The study of radical-induced rearrangements and migrations is a complex field, and investigations into such pathways for this compound have not been published.

Photoredox-Catalyzed Transformations

No literature has been found describing the photoredox-catalyzed transformations of this compound. While photoredox catalysis is a powerful tool for inducing a wide range of chemical reactions, its application to this specific substrate has not been reported.

Spectroscopic Characterization and Mechanistic Elucidation

Advanced NMR Spectroscopy for Structural and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁵N, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Azido-2-cyanopyridine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the carbon-hydrogen framework of the pyridine (B92270) ring. For this compound, the aromatic region of the ¹H NMR spectrum would display distinct signals for the three protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of both the azido (B1232118) and cyano substituents. Similarly, the ¹³C NMR spectrum would show six unique signals corresponding to the five carbons of the pyridine ring and the one carbon of the nitrile group. The chemical shifts of the carbons directly attached to the azido and cyano groups (C2 and C3) would be particularly informative. udel.eduresearchgate.net

¹⁵N NMR: Due to the prevalence of nitrogen atoms in this compound (in the pyridine ring, cyano group, and azido group), ¹⁵N NMR spectroscopy offers profound insights. nih.govresearchgate.net This technique is especially sensitive to the electronic structure of the azido group, which contains three distinct nitrogen environments (Nα, Nβ, Nγ). Studies on related polyazidocyanopyridines have shown that ¹⁵N chemical shifts can be accurately predicted using density functional theory (DFT) calculations, which aids in the correct assignment of signals. nih.govresearchgate.net For instance, the chemical shifts of the Nα atoms in azido groups have been found to correlate with the ¹³C chemical shifts of the carbon atoms to which they are attached. nih.gov

³¹P NMR: ³¹P NMR spectroscopy would be employed when this compound is reacted with phosphorus-containing reagents, such as in the Staudinger reaction with phosphines. This technique would be crucial for monitoring the reaction progress and identifying phosphorus-containing intermediates, like phosphazenes.

Table 1: Exemplary NMR Data for Related Cyanopyridine Structures

NucleusCompoundSolventChemical Shift (δ, ppm)
¹H 3-Cyanopyridine (B1664610)CDCl₃8.91, 8.85, 8.00, 7.48 chemicalbook.com
¹H 3-CyanopyridineDMSO9.22, 9.03, 8.47, 7.81 chemicalbook.com
¹³C 3-CyanopyridineNot Specified153.3, 152.8, 140.1, 123.8, 116.5, 109.5 chemicalbook.com
¹⁵N 3,4,5,6-tetraazidopyridine-2-carbonitrileCDCl₃Nα (4-N₃): -131.9, Nα (other N₃): -137.2 to -148.8, Nβ: -168.1 to -170.8, Nγ: -258.7 to -260.4 researchgate.net

Note: Data for this compound is not explicitly available in the provided sources; the table shows data for the parent 3-cyanopyridine and a related polyazido compound to illustrate typical chemical shift ranges.

Infrared Spectroscopy for Azido Group Vibrational Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, IR spectroscopy is particularly useful for identifying the azido (N₃) and cyano (C≡N) groups.

Azido Group Analysis: The azido group has a strong and characteristic asymmetric stretching vibration (νas) that typically appears in a relatively clean region of the IR spectrum, around 2100-2160 cm⁻¹. acs.org This distinct peak serves as a clear diagnostic marker for the presence of the azide (B81097) functionality. The symmetric stretching vibration (νs) is usually weaker and appears around 1250 cm⁻¹.

Cyano Group Analysis: The nitrile (C≡N) group also exhibits a characteristic stretching vibration, which is typically found in the range of 2220-2260 cm⁻¹. researchgate.netnih.gov The presence of this band, along with the azide band, would provide strong evidence for the structure of this compound.

Reaction Monitoring: IR spectroscopy is an invaluable technique for real-time monitoring of reactions involving the azido group. For example, in cycloaddition reactions (like click chemistry) or reductions of the azide, the disappearance of the strong azide peak at ~2100 cm⁻¹ can be easily tracked to determine reaction completion.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Azide (R-N₃)Asymmetric Stretch2100 - 2160
Nitrile (R-C≡N)Stretch2220 - 2260 researchgate.net
Aromatic C-HStretch3000 - 3150 pw.edu.pl
Aromatic C=C, C=NStretch1400 - 1650 pw.edu.pl

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of compounds and for identifying transient intermediates in complex reaction mixtures. rsc.orgnih.govresearchgate.net

Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for studying reaction mechanisms as they can transfer ions from solution into the gas phase with minimal fragmentation. nih.govru.nl This allows for the detection and characterization of low-concentration, highly reactive intermediates that are key to understanding a reaction pathway. nih.govresearchgate.net

For reactions involving this compound, ESI-MS could be used to:

Confirm Product Mass: Accurately determine the molecular weight of the final products, confirming the expected chemical transformation.

Detect Reaction Intermediates: Identify transient species, such as metal-catalyst complexes or intermediates in organocatalytic cycles. nih.gov For example, in a catalyzed cycloaddition, MS could detect the catalyst bound to the pyridine substrate.

Elucidate Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments involve isolating an ion of interest and fragmenting it to gain structural information. The fragmentation pattern of this compound would likely involve the loss of dinitrogen (N₂) from the azido group, a characteristic fragmentation for azides.

The application of time-resolved mass spectrometry can even provide kinetic data for very fast reactions on microsecond timescales. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Key Compounds and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization. nih.govmdpi.com

For this compound, which is expected to be a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information:

Unambiguous Structure Confirmation: It would confirm the connectivity of the atoms and the geometry of the pyridine ring and its substituents.

Analysis of Molecular Geometry: The technique would reveal the planarity of the pyridine ring and the orientation of the azido and cyano groups relative to the ring.

Intermolecular Interactions: The crystal packing would show how molecules interact with each other in the solid state, revealing potential hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the material's properties. researchgate.netd-nb.info Studies on related 2- and 3-cyanopyridine have detailed how intermolecular contacts and stacking motifs influence the crystal packing. researchgate.netd-nb.info

Furthermore, if any key intermediates or final products of reactions involving this compound can be crystallized, X-ray crystallography can provide definitive proof of their structure, which is often essential for validating a proposed reaction mechanism. nih.govmdpi.com

Computational Chemistry in Elucidating 3 Azido 2 Cyanopyridine Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. This method is used to determine the electronic structure of molecules, which in turn allows for the calculation of geometries for reactants, products, intermediates, and transition states.

For 3-Azido-2-cyanopyridine, a primary reaction of interest would be the 1,3-dipolar cycloaddition of the azide (B81097) group with various dipolarophiles (e.g., alkynes or alkenes). A typical DFT study would involve:

Locating Stationary Points: Optimization of the geometric structures of the reactants (this compound and a reaction partner), the potential cycloaddition products (e.g., triazoles), and any intermediates.

Transition State Searching: Identifying the highest energy point along the lowest energy reaction path, known as the transition state (TS). The geometry of the TS provides insight into the bonding changes occurring during the reaction. For cycloadditions, DFT calculations can determine whether the mechanism is concerted (a single step) or stepwise (involving an intermediate).

Vibrational Frequency Analysis: This calculation is performed to confirm the nature of the located structures. Reactants and products will have all positive (real) vibrational frequencies, while a true transition state is characterized by exactly one negative (imaginary) frequency, which corresponds to the motion of the atoms along the reaction coordinate.

While specific DFT studies on the reaction mechanisms of this compound are not prominent in the literature, studies on related azides demonstrate that these reactions can proceed through asynchronous (bonds not forming simultaneously) but concerted transition states.

Energy Barrier Calculations for Reaction Pathways

A key outcome of DFT studies on reaction mechanisms is the calculation of the potential energy surface, which maps the energy of the system as a function of the reactants' geometry. From this surface, the activation energy barrier (ΔE‡) can be determined. This barrier is the energy difference between the transition state and the reactants.

The height of the energy barrier is critical for predicting the feasibility and rate of a reaction under given conditions.

Low Energy Barrier: Indicates a faster, more favorable reaction.

High Energy Barrier: Suggests a slow reaction that may require significant energy input (e.g., heat) to proceed.

For competing reaction pathways, such as the formation of different regioisomers in a cycloaddition reaction, DFT can be used to calculate the energy barrier for each path. The pathway with the lower activation barrier is predicted to be the kinetically favored one, leading to the major product. Although specific energy barrier data for this compound is not available, calculations on similar 1,3-dipolar cycloadditions have shown activation barriers typically in the range that allows for thermal reactions.

Table 1: Illustrative Data Structure for Energy Barrier Calculation (Note: This table is a template. No experimental or calculated data for this compound was found in the searched literature.)

Reaction Pathway Reactant Energy (Hartree) Transition State Energy (Hartree) Activation Energy Barrier (kcal/mol)
Pathway A (e.g., 1,4-regioisomer) Data not available Data not available Data not available
Pathway B (e.g., 1,5-regioisomer) Data not available Data not available Data not available

Theoretical Predictions of Regio- and Stereoselectivity (e.g., Dipole-LUMO Control)

When a reaction can yield multiple structural isomers, computational chemistry is invaluable for predicting the outcome. In the case of 1,3-dipolar cycloadditions involving this compound, the reaction with an unsymmetrical alkyne could produce two different regioisomers.

Frontier Molecular Orbital (FMO) theory is often used as a qualitative tool to explain selectivity. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Dipole-LUMO Control: In many azide cycloadditions, the reaction is controlled by the interaction of the azide's HOMO and the dipolarophile's LUMO. However, for electron-deficient azides, the interaction can be governed by the dipolarophile's HOMO and the azide's LUMO (a reverse electron-demand cycloaddition). A study on related triazidocyanopyridines found that their reactions with norbornene are of the dipole-LUMO controlled type.

The regioselectivity is predicted by matching the largest lobes of the interacting orbitals. DFT calculations provide a more quantitative prediction by comparing the activation energy barriers for the different pathways leading to each isomer, as mentioned previously.

Electronic Structure Analysis and Reactivity Prediction

Analysis of the ground-state electronic structure of this compound can provide significant insight into its intrinsic reactivity. DFT calculations are used to determine various properties and reactivity descriptors.

Molecular Orbitals (HOMO/LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), which are prone to nucleophilic attack. This tool helps identify the most reactive sites on the molecule.

Global Reactivity Descriptors: Quantities like chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

For this compound, one would expect the terminal nitrogen of the azide group to be a nucleophilic site (electron-rich), while the pyridine (B92270) ring, influenced by the electron-withdrawing cyano group, would be electron-deficient.

Table 2: Illustrative Data Structure for Calculated Electronic Properties (Note: This table is a template. No calculated data for this compound was found in the searched literature.)

Property Calculated Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
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Advanced Applications of 3 Azido 2 Cyanopyridine As a Building Block in Complex Chemical Systems

Precursor for the Synthesis of Novel Nitrogen-Containing Heterocyclic Scaffolds

The dual reactivity of the azide (B81097) and cyano groups in 3-Azido-2-cyanopyridine makes it an exceptional precursor for constructing a variety of nitrogen-rich heterocyclic scaffolds. mdpi.com These scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional organic materials. ias.ac.in

The azide moiety is particularly amenable to [3+2] cycloaddition reactions, a cornerstone of "click chemistry." nih.govwikipedia.orguchicago.edu For instance, the reaction of azidopyridines with alkynes, often catalyzed by copper(I) or ruthenium, provides a highly efficient route to 1,2,3-triazole derivatives. nih.gov This transformation allows for the direct linkage of the pyridine (B92270) core to a wide range of molecular fragments, enabling the construction of complex architectures.

Furthermore, the 2-cyano group can participate in intramolecular cyclization with the 3-azido group. Under specific conditions, this can lead to the formation of fused heterocyclic systems. A prominent example is the intramolecular cyclization of o-azidoaryl cyanides to form tetrazole-fused heterocycles, such as tetrazolo[1,5-a]pyridines. This ring-chain tautomerism between the azide and the fused tetrazole is a well-documented phenomenon in heterocyclic chemistry. nih.gov The position of this equilibrium can be influenced by factors like solvent, temperature, and the electronic nature of substituents on the pyridine ring. nih.gov

The cyano group itself is a versatile handle for constructing fused rings. For example, 3-cyanopyridine-2-thiones, which can be conceptually derived from this compound, are used as precursors for condensed heterocycles like thieno[2,3-b]pyridines. researchgate.net The nitrile group can also act as a dienophile or enophile in pericyclic reactions, offering pathways to complex polycyclic pyridine derivatives. mit.edu

The table below summarizes key cycloaddition reactions involving the functional groups present in this compound.

ReagentFunctional GroupResulting HeterocycleReaction Type
AlkyneAzide1,2,3-Triazole[3+2] Cycloaddition
NitrileAzideTetrazole[3+2] Cycloaddition
-Azide/CyanoTetrazolo[1,5-a]pyridineIntramolecular Cyclization

These reactions highlight the utility of this compound as a modular building block for generating libraries of novel heterocyclic compounds with potential applications in various scientific fields.

Role in Ligand Design for Coordination Chemistry

This compound possesses multiple potential coordination sites, making it a highly versatile ligand for the design of coordination compounds and polymers. The pyridine nitrogen, the nitrogen atoms of the azide group, and the nitrogen of the cyano group can all potentially bind to metal centers. This multi-dentate character allows for the formation of a wide array of metal complexes with diverse structural and electronic properties. mdpi.com

Pyridine and its derivatives are fundamental ligands in coordination chemistry, known for forming stable complexes with a vast range of metal ions. mdpi.combohrium.com The azide anion (N₃⁻) is also a well-studied ligand, capable of acting as a terminal or a bridging ligand in various coordination modes (e.g., end-on, end-to-end), which facilitates the construction of polynuclear metal complexes and coordination polymers. researchgate.netresearchgate.net Similarly, the cyano group can coordinate to metal ions, often acting as a bridging ligand to create extended network structures. nih.gov

The combination of these three functionalities in a single molecule offers several possibilities for complexation:

Monodentate Coordination: The ligand can bind to a metal center through the pyridine nitrogen, which is typically the most basic site.

Bidentate/Chelating Coordination: The ligand could potentially chelate a metal ion using the pyridine nitrogen and one of the adjacent functional groups, although this would require the formation of a strained four-membered ring.

Bridging Coordination: this compound can act as a bridging ligand to link multiple metal centers, leading to the formation of dimers, oligomers, or coordination polymers. The bridging can occur through the azide group, the cyano group, or a combination of sites.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction stoichiometry. The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the pyridine ring, making ligands derived from this scaffold attractive for applications in catalysis and materials science.

Development of Catalytic Systems Employing Cyanopyridine-Derived Ligands

Metal complexes featuring pyridine-based ligands are extensively used in catalysis due to their ability to stabilize various transition metals in different oxidation states and to modulate their catalytic activity. nih.gov Ligands derived from this compound, such as the triazoles and tetrazoles formed via cycloaddition reactions (see section 6.1), are excellent candidates for developing novel catalytic systems. nih.govresearchgate.net

The synthesis of these derived heterocycles installs a new, stable N-donor scaffold that can coordinate with transition metals like palladium, copper, iron, or rhodium. The resulting metal complexes can be investigated for a range of catalytic applications, including:

Cross-Coupling Reactions: Palladium complexes with N-heterocyclic ligands are workhorses in C-C and C-N bond formation reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Oxidation/Reduction Catalysis: Iron and copper complexes are known to catalyze a variety of oxidation and reduction reactions. Iron terpyridine complexes, for example, have been used for the epoxidation of alkenes and the degradation of pollutants. nih.gov

Hydrosilylation: Palladium-zinc complexes have demonstrated high catalytic activity for the hydrosilylation of CO₂. nih.gov

The electronic environment of the metal center, and thus its catalytic performance, can be fine-tuned by introducing different substituents onto the starting alkyne (for triazole formation) or by further functionalizing the pyridine ring. The rigidity and defined geometry of these fused heterocyclic ligands can also impart high selectivity in catalytic transformations.

The table below outlines potential catalytic applications for metal complexes derived from this compound.

Ligand Type (Derived from this compound)Metal CenterPotential Catalytic Application
Triazolyl-pyridinePalladium(II)Suzuki or Heck Cross-Coupling
Tetrazolo[1,5-a]pyridineIron(II)/(III)Oxidation of Alkenes/Alcohols
Functionalized PyridineCopper(I)Azide-Alkyne Cycloaddition (CuAAC)
Bidentate N,N-LigandRhodium(I)Asymmetric Hydrogenation

By leveraging the synthetic versatility of this compound, new families of ligands can be systematically generated and screened for catalytic activity, opening avenues for the discovery of novel and efficient catalysts.

Strategic Intermediate in the Construction of Functional Materials

This compound serves as a strategic intermediate for the synthesis of advanced functional materials with applications in sensing, electronics, and biomedicine. rsc.org The cyanopyridine core is known to be a component of molecules with interesting photophysical properties, such as aggregation-induced emission (AIE), making them suitable for optoelectronic applications. researchgate.net

Derivatives of 3-cyanopyridine (B1664610) have been developed as "turn-off" fluorescent sensors for the detection of metal ions like Fe³⁺ and Cu²⁺, as well as various nitroaromatic compounds. rsc.org Furthermore, some cyanopyridine compounds exhibit significant antibacterial activity, providing a pathway for new antimicrobial agents. rsc.org

The azide group is a particularly powerful tool for materials synthesis. It is the key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This highly efficient and specific reaction allows the cyanopyridine unit to be covalently attached to a wide range of substrates, including:

Polymers: To create functional polymers for sensing or antimicrobial coatings.

Surfaces: To modify surfaces of materials like silica (B1680970) or gold nanoparticles for targeted applications.

Biomolecules: To label proteins or nucleic acids for imaging or diagnostic purposes.

Additionally, the 2-amino-3-cyanopyridine (B104079) scaffold, which can be accessed from azido (B1232118) precursors, is a common starting point for the synthesis of heterocyclic azo dyes. nih.gov These dyes are important functional materials used as colorimetric chemosensors for detecting metal cations. mdpi.commdpi.com The synthesis involves diazotization of the amino group followed by coupling with an electron-rich aromatic component. The resulting azo dyes can exhibit significant color changes upon binding to specific metal ions, allowing for "naked-eye" detection. mdpi.com

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Academic Research

This compound is an excellent scaffold for the design and synthesis of compound libraries for structure-activity relationship (SAR) studies in drug discovery and chemical biology. nih.gov SAR studies are crucial for optimizing lead compounds to enhance their biological activity and selectivity while minimizing toxicity. mdpi.com The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

The chemical reactivity of this compound allows for systematic structural modifications at three key positions:

The Azide Group: The azide can be readily transformed into other functional groups. For example, it can be reduced to a primary amine, which can then be acylated or alkylated. It can also undergo [3+2] cycloaddition with various alkynes to generate a diverse library of 1,2,3-triazole derivatives. nih.govnih.gov This is particularly valuable as the triazole ring is a well-known bioisostere for amide bonds.

The Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be used to construct other heterocyclic rings.

The Pyridine Ring: The pyridine ring itself can be further functionalized through electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

This modular approach allows researchers to systematically vary the steric, electronic, and hydrogen-bonding properties of the molecule and observe the effect on a specific biological target, such as an enzyme or a receptor. For example, cyanopyridine derivatives have been investigated as inhibitors of enzymes like VEGFR-2/HER-2 kinases and carbonic anhydrases. mdpi.comnih.govnih.gov By creating a library of analogs based on the this compound core, researchers can probe the key interactions between the small molecule and the protein's binding site, leading to the development of more potent and selective inhibitors. researchgate.netmdpi.com

The table below illustrates a hypothetical SAR study design starting from this compound.

Starting ScaffoldModification ReactionR Group VariationResulting Derivative SeriesBiological Target
This compoundCuAAC with R-AlkyneAlkyl, Aryl, Heteroaryl, Sugar3-(Triazolyl)-2-cyanopyridinesKinase Inhibition
3-Amino-2-cyanopyridineAmide coupling with R-COOHSubstituted benzoic acids3-(Amido)-2-cyanopyridinesProtease Inhibition
3-Azido-2-carboxamidepyridineN-alkylationBenzyl halidesN-substituted-3-azido-2-carboxamidesGPCR Antagonism

This systematic approach is fundamental to modern medicinal chemistry for the rational design of new therapeutic agents. nih.gov

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-azido-2-cyanopyridine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or azide-transfer reactions. For example, substituting a halogen (e.g., chlorine) at the pyridine’s 2-position with an azide group via sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–100°C) . The presence of the cyano group at position 2 may require careful optimization of reaction time (4–12 hours) to avoid side reactions like nitrile hydrolysis. Yields range from 60–85%, depending on solvent purity and stoichiometric ratios of NaN₃ to the precursor (e.g., 2-chloro-3-cyanopyridine) .

Advanced Question: How do the electronic effects of the azido and cyano groups influence reaction mechanisms in this compound?

Methodological Answer:
The electron-withdrawing cyano group at position 2 polarizes the pyridine ring, increasing electrophilicity at position 3, which facilitates azide installation. Computational studies (e.g., DFT) suggest that the azido group’s resonance effects stabilize transition states in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition). However, steric hindrance between the azido and cyano groups may limit reactivity in bulkier substrates. Experimental validation via kinetic studies (e.g., monitoring by <sup>1</sup>H NMR or IR spectroscopy) is recommended to quantify electronic and steric contributions .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirms azide (N₃) stretching vibrations at ~2100–2150 cm⁻¹ and nitrile (C≡N) at ~2220–2260 cm⁻¹.
  • <sup>1</sup>H/<sup>13</sup>C NMR: Aromatic protons at δ 7.5–8.5 ppm (pyridine ring), with deshielding effects from the cyano group.
  • Mass Spectrometry (HRMS): Molecular ion peaks at m/z 161.05 (C₆H₃N₅) and fragment ions (e.g., loss of N₂ from the azide group).
    Cross-referencing with X-ray crystallography (if crystalline) resolves ambiguities in structural assignments .

Advanced Question: How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variations in solvent polarity, temperature, or competing reaction pathways. For example:

  • Case Study: Discrepancies in Staudinger reaction yields may stem from trace moisture hydrolyzing intermediate iminophosphoranes.
    Resolution Strategy:
    • Reproduce experiments under inert conditions (argon/glovebox).
    • Use kinetic profiling (e.g., in situ Raman spectroscopy) to track intermediate formation.
    • Compare results across multiple literature sources (e.g., PubChem, NIST Chemistry WebBook) to identify systematic errors .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Azide Hazard: Avoid friction, heat, or shock to prevent explosive decomposition.
  • Personal Protective Equipment (PPE): Use blast shields, nitrile gloves, and fume hoods.
  • Storage: Keep in a cool, dry place (<20°C) with inert gas (argon) to stabilize the azide group.
    Refer to safety data sheets (SDS) for spill management and first-aid protocols (e.g., skin/eye exposure) .

Advanced Question: How can this compound be utilized in designing bioactive probes?

Methodological Answer:
The azide group enables bioorthogonal "click chemistry" for tagging biomolecules (e.g., proteins, nucleic acids). Example workflow:

Functionalization: Attach this compound to a biomolecule via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Validation: Confirm conjugation efficiency via fluorescence quenching (cyano group) or HPLC-MS.

Application: Use the probe for imaging (e.g., super-resolution microscopy) or drug-target engagement studies.
Optimize solvent systems (e.g., DMSO:PBS mixtures) to balance solubility and biocompatibility .

Advanced Question: What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening: Test high-polarity solvents (acetonitrile, DMF) with slow evaporation.
  • Co-crystallization: Use halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize lattice structures.
  • Low-Temperature Crystallography: Collect data at 100 K to reduce thermal motion artifacts.
    If crystallization fails, substitute the cyano group with bulkier substituents (e.g., tert-butyl) to enhance packing efficiency .

Advanced Question: How do computational models predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition-state geometries. Key findings:

  • Huisgen Cycloaddition: The azide group reacts preferentially with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) due to frontier molecular orbital (FMO) interactions.
  • Solvent Effects: Polar solvents stabilize charge-separated intermediates, lowering activation energy by 5–10 kcal/mol.
    Validate predictions experimentally using competition assays with substituted alkynes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.